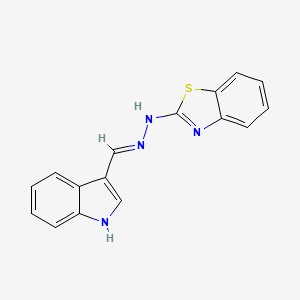

1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone

Overview

Description

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are synthesized through Multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Scientific Research Applications

Multicomponent Reactions (MCRs)

1H-indole-3-carbaldehyde and its derivatives play a crucial role in multicomponent reactions (MCRs). These reactions involve combining more than two starting materials through covalent bonds to yield a single product. Here’s why MCRs are significant:

Biologically Active Structures

1H-indole-3-carbaldehyde serves as an essential precursor for generating biologically active molecules. Let’s explore its impact in specific areas:

a. Antioxidant Activity:- The indole nucleus, including 1H-indole-3-carbaldehyde, exhibits antioxidant properties . These compounds help protect cells from oxidative stress.

- Indole derivatives, including 1H-indole-3-carbaldehyde, have shown antibiotic activity . They may contribute to combating bacterial infections.

- 1H-indole-3-carbaldehyde derivatives possess anti-inflammatory properties . These compounds could be valuable in managing inflammatory conditions.

- The indole scaffold, including 1H-indole-3-carbaldehyde, has been explored for its anticancer potential . Researchers investigate its role in inhibiting cancer cell growth.

- Indole derivatives exhibit antimicrobial effects . They may serve as agents against various pathogens.

- 1H-indole-3-carbaldehyde derivatives can act as protein kinase inhibitors . These molecules play a role in regulating cellular processes.

- Some indole compounds, including 1H-indole-3-carbaldehyde, have demonstrated anti-HIV properties . They may contribute to antiviral drug development.

Heterocyclic Derivatives

- 1H-indole-3-carbaldehyde and its derivatives serve as precursors for synthesizing various heterocyclic compounds. Their inherent functional groups (such as the carbonyl group, CO) enable facile C–C and C–N coupling reactions and reductions .

Safety and Hazards

While specific safety and hazard information for “1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone” is not available, it’s important to handle all chemical compounds with care. For example, 1-Tosyl-1H-indole-3-carbaldehyde may cause skin irritation and may be harmful if absorbed through the skin, swallowed, or inhaled .

Future Directions

Mechanism of Action

Target of Action

1H-Indole-3-carbaldehyde and its derivatives, including 1H-indole-3-carbaldehyde 1,3-benzothiazol-2-ylhydrazone, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives can undergo c–c and c–n coupling reactions and reductions easily , which may contribute to their interaction with their targets.

Biochemical Pathways

It’s known that indole derivatives are found in many natural products like indole alkaloids, fungal, and marine organisms , suggesting that they may be involved in a variety of biochemical pathways.

Result of Action

It’s known that the indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities .

properties

IUPAC Name |

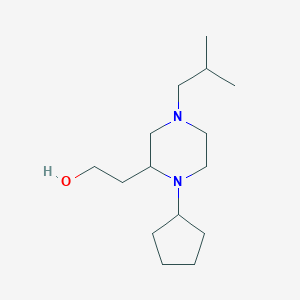

N-[(E)-1H-indol-3-ylmethylideneamino]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-2-6-13-12(5-1)11(9-17-13)10-18-20-16-19-14-7-3-4-8-15(14)21-16/h1-10,17H,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFLTNDKFGTCIO-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420867 | |

| Record name | STK642545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92487-22-4 | |

| Record name | STK642545 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6071326.png)

![5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-1-[4-(1-piperidinyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6071337.png)

![6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6071350.png)

![5-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-methoxybenzohydrazide](/img/structure/B6071356.png)

![ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6071387.png)

![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6071412.png)

![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)

![N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6071434.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6071442.png)